1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one
Description
Properties
IUPAC Name |
1-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methoxyphenyl)sulfonylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O4S2/c1-15-3-8-18(23)21-20(15)24-22(31-21)26-12-10-25(11-13-26)19(27)9-14-32(28,29)17-6-4-16(30-2)5-7-17/h3-8H,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHVQPQHHSGJEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)CCS(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one is a complex organic compound with potential applications in medicinal chemistry. Its structure incorporates a piperazine ring, a benzo[d]thiazole moiety, and a sulfonyl group, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. Similar compounds have shown activity against cyclooxygenase enzymes, which are critical in inflammatory processes. The binding affinity and kinetics for these targets require further experimental validation.
Pharmacological Profiles
Research indicates that compounds with similar structural motifs exhibit a range of pharmacological activities:
- Anticancer Activity : Compounds related to 7-chloro-4-(piperazin-1-yl)quinoline have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer) cells. For instance, one study reported an IC50 value of 6.502 μM against MCF-7 cells for a related compound, indicating potent anticancer properties .
- Anti-inflammatory Effects : The sulfonyl group in the compound may contribute to anti-inflammatory activity by inhibiting cyclooxygenase enzymes .
- Other Activities : Compounds with similar structures have also been reported to possess antimalarial, anti-HIV, and antidiabetic properties .
Case Studies
Several studies have evaluated the biological activity of compounds related to the target structure:
- Cytotoxic Evaluation : A study synthesized derivatives based on the 7-chloroquinoline scaffold and assessed their activity against MCF-7 and PC3 cell lines. The most active derivative exhibited an IC50 value significantly lower than standard drugs like doxorubicin .
- VEGFR-II Inhibition : One derivative showed promising results as a VEGFR-II inhibitor with an IC50 value of 1.38 μM, suggesting potential in cancer management through angiogenesis inhibition .
Data Summary
The following table summarizes key pharmacological activities and corresponding IC50 values for selected compounds related to the target structure:
| Compound | Target | Activity | IC50 (μM) |
|---|---|---|---|
| 7-Chloroquinoline Derivative | MCF-7 | Cytotoxic | 6.502 |
| 7-Chloroquinoline Derivative | PC3 | Cytotoxic | 11.751 |
| Related Compound | VEGFR-II | Inhibition | 1.38 |
| Doxorubicin (Standard) | MCF-7 | Cytotoxic | 6.774 |
| Doxorubicin (Standard) | PC3 | Cytotoxic | 7.731 |
Scientific Research Applications
Pharmacological Activities
Pharmacological studies suggest that compounds with structural similarities to 1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one exhibit a range of activities:
- Anticancer Activity Compounds related to 7-chloro-4-(piperazin-1-yl)quinoline have shown cytotoxicity against breast cancer (MCF-7) and prostate cancer (PC3) cell lines. One study reported an IC50 value of 6.502 μM against MCF-7 cells for a related compound.
- Anti-inflammatory Effects The sulfonyl group in the compound may contribute to anti-inflammatory activity by inhibiting cyclooxygenase enzymes.
- Other Activities Similar compounds have been reported to possess antimalarial, anti-HIV, and antidiabetic properties.
Case Studies
Several studies have assessed the biological activity of compounds related to the target structure:
- Cytotoxic Evaluation Derivatives based on the 7-chloroquinoline scaffold have been synthesized and assessed for activity against MCF-7 and PC3 cell lines. The most active derivative showed an IC50 value significantly lower than standard drugs like doxorubicin.
- VEGFR-II Inhibition One derivative showed potential as a VEGFR-II inhibitor with an IC50 value of 1.38 μM, suggesting potential in cancer management through angiogenesis inhibition.
Data Summary
Key pharmacological activities and IC50 values for compounds related to the target structure:
| Compound | Target | Activity | IC50 (μM) |
|---|---|---|---|
| 7-Chloroquinoline Derivative | MCF-7 | Cytotoxic | 6.502 |
| 7-Chloroquinoline Derivative | PC3 | Cytotoxic | 11.751 |
| Related Compound | VEGFR-II | Inhibition | 1.38 |
| Doxorubicin (Standard) | MCF-7 | Cytotoxic | 6.774 |
| Doxorubicin (Standard) | PC3 | Cytotoxic | 7.731 |
Physicochemical Properties
1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one has a molecular formula of C22H24ClN3O4S2 and a molecular weight of 494.02.
- IUPAC Name: 1-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methoxyphenyl)sulfonylpropan-1-one
- InChI: InChI=1S/C22H24ClN3O4S2/c1-15-3-8-18(23)21-20(15)24-22(31-21)26-12-10-25(11-13-26)19(27)9-14-32(28,29)17-6-4-16(30-2)5-7-17/h3-8H,9-14H2,1-2H3
- InChI Key: VOHVQPQHHSGJEH-UHFFFAOYSA-N
- Canonical SMILES: CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)CCS(=O)(=O)C4=CC=C(C=C4)OC
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Heterocycle Modifications
Benzo[d]thiazole vs. Benzo[b]thiophene Derivatives
- Target Compound: The benzo[d]thiazole core (N and S in a fused ring) provides distinct electronic properties compared to benzo[b]thiophene (S-only fused ring) derivatives like 1-(4,7-dimethoxybenzo[b]thiophen-2-yl)-3-(4-phenylpiperazin-1-yl)-1-propanol (8a) ().
Substituent Effects on the Benzothiazole Ring
- Target Compound : 7-Chloro and 4-methyl groups increase steric bulk and electron-withdrawing effects.
- Analog () : 1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)thio)propan-1-one (MW: 431.6 g/mol) substitutes chlorine with fluorine and replaces sulfonyl with thioether (-S-). Fluorine’s smaller size and higher electronegativity may alter binding kinetics .
Piperazine-Linked Functional Groups
Sulfonyl vs. Other Electron-Donating/Accepting Groups
- Target Compound : The 4-methoxyphenylsulfonyl group (-SO₂-C₆H₄-OCH₃) enhances solubility and introduces strong electron-withdrawing effects.
- Analog () : Compounds like 7a–x feature phenylsulfonyl-piperazine linkages but lack methoxy substituents, reducing hydrophilicity .
- Analog (): 7f contains a nitro (-NO₂) group on phenylpiperazine, which is more electron-withdrawing than methoxy (-OCH₃) but less polar .
Propanone Moieties
- Target Compound : The propan-1-one group provides a rigid carbonyl spacer, facilitating interactions with hydrophobic pockets.
- Analog () : 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propan-1-one (MW: 427.6 g/mol) replaces sulfonyl with a thiazole-thiophene system, increasing aromaticity but reducing polarity .
Physicochemical and Spectroscopic Comparisons
Molecular Weight and Polarity
*Estimated based on formula.
Spectroscopic Signatures
- IR Spectroscopy: Target Compound: Expected S=O stretches (~1350 cm⁻¹, asymmetric; ~1150 cm⁻¹, symmetric) and C=O (~1700 cm⁻¹) . Compounds: Lack sulfonyl peaks but show C=O (~1680–1700 cm⁻¹) and NO₂ (~1520 cm⁻¹) .
- NMR :
- The 4-methoxyphenyl group in the target compound would show a singlet at ~3.8 ppm (OCH₃) in ¹H-NMR, distinct from nitro or fluorine substituents in analogs .
Q & A
Basic: What are the key synthetic steps and reaction conditions for synthesizing this compound?
Answer:
The synthesis involves three critical stages:
Benzothiazole Core Formation : Cyclization of 7-chloro-4-methylaniline with thioglycolic acid under reflux (120°C, toluene) to generate the benzo[d]thiazole moiety .
Piperazine Coupling : Reaction of the benzothiazole intermediate with piperazine using a coupling agent like EDCI in dichloromethane (DCM) at room temperature .
Sulfonylation : Introduction of the 4-methoxyphenylsulfonyl group via nucleophilic substitution, typically using 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
Key Optimization : Yield improvement (70–85%) requires strict control of reaction time, solvent polarity, and stoichiometric ratios. For example, excess piperazine (1.2 eq) enhances coupling efficiency .
Basic: What analytical techniques are essential for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm regiochemistry of the benzothiazole and sulfonyl groups. For instance, the piperazine protons appear as a multiplet at δ 2.5–3.5 ppm .
- High-Performance Liquid Chromatography (HPLC) : Purity (>95%) is validated using a C18 column with acetonitrile/water (70:30) mobile phase at 254 nm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 492.08 (calculated for CHClNOS) .
Basic: What preliminary biological activities have been reported for similar benzothiazole-piperazine derivatives?
Answer:
- Anticancer Activity : Analogous compounds inhibit cancer cell proliferation (IC = 2–10 µM) in MCF-7 (breast) and HEPG-2 (liver) cell lines via SRB assays. Activity correlates with chloro-substituent position .
- Antimicrobial Potential : Piperazine-linked sulfonamides show MIC values of 4–16 µg/mL against S. aureus and E. coli .
Note : Always include DMSO controls (<0.5% v/v) to exclude solvent cytotoxicity .
Advanced: How can synthetic routes be optimized for scalability and yield?
Answer:
-
Design of Experiments (DOE) : Use factorial design to test variables:
Variable Range Tested Optimal Condition Temperature 60–100°C 80°C Solvent DCM vs. DMF DMF (polarity) Catalyst EDCI vs. DCC EDCI (yield 82%) Post-optimization, scale-up in continuous flow reactors improves reproducibility . -
Purification : Gradient column chromatography (hexane/ethyl acetate) removes by-products like unreacted sulfonyl chloride .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Contradictions often arise from:
- Purity Discrepancies : Re-test compounds using HPLC to confirm >95% purity. Impurities >5% can alter IC values by 2–3 fold .
- Assay Variability : Standardize protocols (e.g., cell passage number, incubation time). For example, MCF-7 cells at passage 15–20 show consistent sensitivity .
- Structural Confirmation : Re-validate regiochemistry via X-ray crystallography if NMR is ambiguous .
Advanced: What computational strategies predict target interactions and reaction pathways?
Answer:
- Molecular Docking : AutoDock Vina screens against kinases (e.g., EGFR), identifying binding poses with ∆G < -8 kcal/mol. The sulfonyl group forms H-bonds with Lys721 .
- Artificial Force Induced Reaction (AFIR) : Predicts feasible pathways for benzothiazole-piperazine coupling, minimizing side reactions like N-alkylation .
- MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories (RMSD < 2 Å) .
Advanced: How to evaluate compound stability under physiological conditions?
Answer:
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h. Monitor degradation via HPLC; >90% stability at pH 7.4 suggests suitability for in vivo studies .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, indicating room-temperature storage is safe .
Advanced: How to establish structure-activity relationships (SAR) for derivatives?
Answer:
- Analog Synthesis : Replace 7-chloro with fluoro or nitro groups; modify the sulfonyl to thioether .
- Biological Testing : Compare IC values across analogs. For example, 7-fluoro analogs lose 50% activity in HEPG-2 cells, highlighting chloro’s importance .
- Computational Correlation : QSAR models link logP values (<3.5) to enhanced permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
